N-(2-amino-4-pyridyl)-N'-phenylurea N-(2-amino-4-pyridyl)-N'-phenylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13915951
InChI: InChI=1S/C12H12N4O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H4,13,14,15,16,17)
SMILES:
Molecular Formula: C12H12N4O
Molecular Weight: 228.25 g/mol

N-(2-amino-4-pyridyl)-N'-phenylurea

CAS No.:

Cat. No.: VC13915951

Molecular Formula: C12H12N4O

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

N-(2-amino-4-pyridyl)-N'-phenylurea -

Specification

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
IUPAC Name 1-(2-aminopyridin-4-yl)-3-phenylurea
Standard InChI InChI=1S/C12H12N4O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H4,13,14,15,16,17)
Standard InChI Key BYINYFDVBHAJMR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)N

Introduction

Structural and Chemical Identity of N-(2-Amino-4-pyridyl)-N'-phenylurea

Molecular Architecture

N-(2-amino-4-pyridyl)-N'-phenylurea consists of a urea bridge (-NH-C(O)-NH-) connecting a 2-amino-4-pyridyl group and a phenyl ring. The amino group at the 2-position of the pyridine ring introduces electron-donating properties, altering the compound’s electronic configuration compared to its chloro-substituted analog . The planar pyridine and phenyl rings facilitate π-π stacking interactions, while the urea moiety enables hydrogen bonding with biological targets.

Table 1: Key Structural Features

FeatureDescription
Molecular formulaC₁₂H₁₁N₄O
Molecular weight243.25 g/mol
Substituents2-amino (pyridyl), unsubstituted phenyl
Key functional groupsUrea, primary amine, aromatic rings

Synthetic Methodologies

Reaction Design

The synthesis of N-(2-amino-4-pyridyl)-N'-phenylurea likely follows a pathway analogous to its chloro counterpart, substituting 2-amino-4-pyridylamine for 2-chloro-4-pyridylamine. Patent EP0001979B1 outlines the general procedure for N-(2-chloro-4-pyridyl)-N'-phenylureas, involving the reaction of a pyridylamine derivative with phenyl isocyanate in aprotic solvents such as dimethylformamide (DMF) or acetone.

Critical Reaction Parameters

  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the amine .

  • Temperature: Reactions typically proceed at 20–150°C, with reflux conditions optimizing yield .

  • Stoichiometry: Excess phenyl isocyanate drives the reaction to completion .

Challenges in Amino-Substituted Synthesis

The amino group’s electron-donating nature may reduce the reactivity of the pyridylamine compared to chloro-substituted analogs, necessitating longer reaction times or elevated temperatures. Furthermore, the primary amine at the 2-position risks side reactions (e.g., urea formation at both amine sites), requiring protective group strategies.

Physicochemical Properties

Solubility and Stability

While experimental data for N-(2-amino-4-pyridyl)-N'-phenylurea are unavailable, comparisons to forchlorfenuron suggest:

  • Aqueous solubility: Enhanced relative to chloro analogs due to the amino group’s polarity.

  • Volatility: Negligible, consistent with phenylurea derivatives .

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, analogous to urea linkages in forchlorfenuron .

Table 2: Predicted Physicochemical Properties

PropertyN-(2-amino-4-pyridyl)-N'-phenylureaForchlorfenuron
Aqueous solubilityModerate (50–100 mg/L)39 mg/L (20°C)
LogP (octanol-water)~2.13.3
Melting point180–185°C (estimated)165–170°C

Biological Activity and Mechanisms

Plant Growth Regulation

Forchlorfenuron’s mode of action involves synergizing with endogenous auxins to promote cell division and fruit enlargement . The amino substituent in N-(2-amino-4-pyridyl)-N'-phenylurea may alter binding affinity to cytokinin receptors, potentially reducing efficacy compared to chloro-substituted derivatives. Patent EP0001979B1 demonstrates that chloro substitution at the 2-position enhances activity 100-fold relative to unsubstituted analogs, suggesting amino substitution may yield intermediate effects.

Cytokinin-Like Activity

Cytokinins typically require specific substituents (e.g., isopentenyl groups) for receptor binding. The urea bridge in N-(2-amino-4-pyridyl)-N'-phenylurea may mimic adenine-derived cytokinins, but the amino group’s electronic profile could disrupt hydrophobic interactions critical for activity .

Comparative Analysis with Chloro-Substituted Analogs

Substituent Effects on Bioactivity

The chloro group’s electron-withdrawing nature increases the electrophilicity of the pyridine ring, enhancing interactions with biological targets . In contrast, the amino group’s electron-donating properties may reduce binding affinity, as observed in structure-activity relationship (SAR) studies :

Table 3: Activity Comparison of Pyridylurea Derivatives

CompoundRelative Activity (Callus Growth)Optimal Concentration
N-(2-chloro-4-pyridyl)-N'-phenylurea 100×0.0005–0.001 ppm
4-Pyridylphenylurea 0.1 ppm
N-(2-amino-4-pyridyl)-N'-phenylureaEstimated 10–50×0.005–0.01 ppm

Environmental and Toxicological Considerations

Ecotoxicology

Forchlorfenuron exhibits moderate toxicity to aquatic organisms (LC₅₀: 1.4 mg/L for fish) . The amino derivative’s increased polarity may enhance biodegradability but could also elevate mobility in soil, raising leaching risks .

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